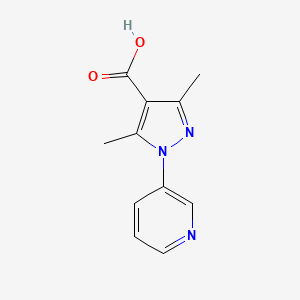

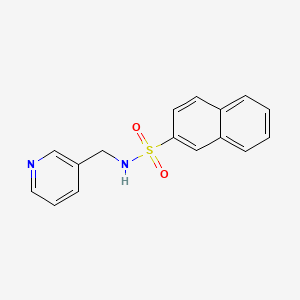

3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” is a heterocyclic compound . It’s part of the pyrazolylpyridazine class of compounds, which are known for their wide spectrum of biological activity .

Synthesis Analysis

The synthesis of this compound involves a targeted approach, creating a number of potentially biologically active derivatives . The synthesis process involves reactions with aryl isocyanate, aryl and alkyl isothiocyanates .Molecular Structure Analysis

The molecular structure of this compound has been confirmed through various methods such as FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was ascertained via X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reactions with hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .科学的研究の応用

Functionalization and Synthesis of Derivatives

Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of pyrazole-3-carboxylic acid derivatives, highlighting the synthesis of complex molecules and providing insights into reaction mechanisms through both experimental and theoretical studies Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine.

Corrosion Inhibition

Bouklah, Attayibat, Hammouti, Ramdani, Radi, and Benkaddour (2005) investigated pyridine–pyrazole compounds, including 3,5-dimethyl-1H-pyrazole, for their effectiveness as corrosion inhibitors for steel in a hydrochloric acid solution. Their study highlighted the potential of these compounds in protecting metals against corrosion, contributing to materials science and engineering Pyridine–pyrazole compound as inhibitor for steel in 1 M HCl.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Zhao, Chu, Gao, Huang, and Qu (2014) prepared a new pyrazole-carboxylate type ligand and employed it to synthesize coordination complexes with nickel, silver, and cadmium. These complexes showcased different structural types and potential applications in catalysis, gas storage, and separation technologies Three coordination polymers of transition metals built using HPPC ligand: Crystal structures and novel topology.

Catalysis and Organic Transformations

Chigorina, Bespalov, and Dotsenko (2019) explored the reactions of 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole with various reactants, demonstrating the synthesis of novel cyanoacetamide derivatives. This work illustrates the compound's utility in synthesizing heterocyclic compounds with potential biological activities Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides.

作用機序

Target of Action

The primary target of the compound “3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” is the bromodomain and extraterminal (BET) protein family . The BET protein family plays a crucial role in regulating gene expression, and its inhibition can lead to therapeutic benefits in various diseases.

Mode of Action

The compound “this compound” acts as a potent and selective inhibitor of the BET protein family . By inhibiting these proteins, the compound can disrupt their function and alter the expression of genes that they regulate.

将来の方向性

生化学分析

Biochemical Properties

3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with the CDK2/cyclin A2 complex . This inhibition leads to cell cycle arrest and apoptosis, highlighting its potential as an anti-cancer agent. Additionally, this compound can alter gene expression patterns, further impacting cellular functions and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as CDKs, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular responses. The compound’s structure allows it to fit into the enzyme’s active site, blocking substrate access and preventing the enzyme from catalyzing its reaction. This mechanism of action is crucial for its role in modulating biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular functions. In vitro and in vivo studies have demonstrated that the compound’s effects can persist, making it a valuable tool for long-term biochemical and cellular studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate enzyme activity and cellular processes . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . The compound’s localization and accumulation can influence its activity and effectiveness in modulating biochemical and cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interactions with target biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

3,5-dimethyl-1-pyridin-3-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-10(11(15)16)8(2)14(13-7)9-4-3-5-12-6-9/h3-6H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQBHALODATQSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CN=CC=C2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(Hydroxymethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2602343.png)

![(3-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2602344.png)

![(4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602347.png)

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2602349.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoic acid](/img/structure/B2602358.png)

![N-(naphthalen-1-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2602364.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602366.png)